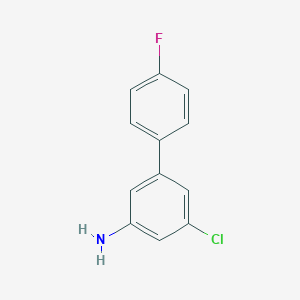

3-Chloro-5-(4-fluorophenyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(4-fluorophenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUFVBXGBOVOIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathways for 3-Chloro-5-(4-fluorophenyl)aniline, a key intermediate in pharmaceutical and materials science research. The document provides a comprehensive overview of the most viable synthetic route, including detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its practical application in a laboratory setting.

Introduction

This compound is a substituted diarylamine, a structural motif prevalent in a wide array of biologically active compounds and functional materials. The synthesis of such molecules with high purity and yield is crucial for the advancement of drug discovery and materials science. This guide focuses on the most prominent and efficient method for the preparation of this target molecule: the Suzuki-Miyaura cross-coupling reaction.

Primary Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most direct and widely applicable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organohalide. In this specific synthesis, the key precursors are 3-chloro-5-bromoaniline and 4-fluorophenylboronic acid. The general transformation is depicted below:

Figure 1: Proposed Suzuki-Miyaura synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids, based on analogous reactions found in the literature. These values can serve as a starting point for the optimization of the synthesis of this compound.

| Parameter | Value/Range | Notes |

| Reactant Ratio | ||

| 3-Chloro-5-bromoaniline | 1.0 equivalent | Limiting reagent. |

| 4-Fluorophenylboronic Acid | 1.1 - 1.5 equivalents | A slight excess is typically used to ensure complete consumption of the aryl bromide. |

| Catalyst Loading | ||

| Palladium Catalyst (e.g., Pd(PPh3)4) | 1 - 5 mol% | Lower catalyst loading is desirable for cost and environmental reasons. |

| Base | ||

| Inorganic Base (e.g., K2CO3, Cs2CO3) | 2.0 - 3.0 equivalents | The choice of base can significantly impact the reaction rate and yield. |

| Solvent System | ||

| Toluene/Water or Dioxane/Water | 2:1 to 5:1 (v/v) | A biphasic solvent system is common for Suzuki-Miyaura reactions. |

| Reaction Conditions | ||

| Temperature | 80 - 110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until completion. |

| Yield | 70 - 95% | Reported yields for similar transformations are generally high. |

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is compiled from established procedures for similar transformations.

Materials:

-

3-Chloro-5-bromoaniline

-

4-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chloro-5-bromoaniline (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a 4:1 mixture of toluene and deionized water to the flask. The total solvent volume should be sufficient to dissolve the reactants and allow for efficient stirring.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (3 mol%) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: General experimental workflow for the synthesis of the target compound.

Alternative Synthesis Pathway: Buchwald-Hartwig Amination

An alternative, though less direct, approach for the synthesis of this compound could involve a Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. In this context, the synthesis could potentially proceed by coupling 3-chloro-5-bromo(4-fluorophenyl)benzene with an ammonia equivalent or a protected amine, followed by deprotection. However, the synthesis of the requisite diaryl halide precursor adds complexity to this route, making the Suzuki-Miyaura coupling the more efficient and preferred pathway.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands out as the most effective and straightforward method for the synthesis of this compound. The reaction proceeds with high yields and tolerates a wide range of functional groups. The provided experimental protocol, based on well-established precedents, offers a robust starting point for researchers. The quantitative data and workflow diagrams are intended to aid in the practical implementation and optimization of this synthesis in a laboratory setting. For professionals in drug development and materials science, a reliable synthesis of this key intermediate is paramount for the advancement of their respective fields.

An In-depth Technical Guide to the Physicochemical Properties of Substituted Chloro-Fluoro Anilines

A note on the requested compound, 3-Chloro-5-(4-fluorophenyl)aniline: Publicly accessible scientific literature and chemical databases contain limited to no specific information on the physicochemical properties, experimental protocols, or biological pathways for the compound "this compound". It is possible that this is a novel or less-documented compound.

This guide will therefore focus on a closely related and well-documented compound, 3-Chloro-5-fluoroaniline , to provide a comprehensive overview in the requested format. This information should be valuable for researchers and scientists working with similar chemical structures.

Physicochemical Properties of 3-Chloro-5-fluoroaniline

The following table summarizes the key physicochemical properties of 3-Chloro-5-fluoroaniline.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFN | Chem-Impex[1] |

| Molecular Weight | 145.56 g/mol | Chem-Impex[1] |

| CAS Number | 4863-91-6 | Chem-Impex[1] |

| Appearance | Orange to amber to dark red clear liquid | Chem-Impex[1] |

| Boiling Point | 98 °C at 19 mmHg | Chem-Impex[1] |

| Density | 1.33 g/mL | Chem-Impex[1] |

| Refractive Index | n20D 1.56 | Chem-Impex[1] |

| Purity | ≥ 97% (GC) | Chem-Impex[1] |

Experimental Protocols

Synthesis of Substituted Anilines: A Representative Protocol

While a specific, detailed experimental protocol for the synthesis of 3-Chloro-5-fluoroaniline was not found in the provided search results, a general method for the preparation of similar compounds, such as 3-chloro-4-fluoroaniline, involves the reduction of the corresponding nitrobenzene. The following is a representative protocol based on common organic synthesis techniques.

Objective: To synthesize a chloro-fluoro-substituted aniline via the reduction of a nitroaromatic precursor.

Materials:

-

3-Chloro-5-fluoronitrobenzene (precursor)

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A mixture of 3-chloro-5-fluoronitrobenzene and a solution of ammonium chloride in water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reduction: The mixture is heated to reflux, and iron powder is added portion-wise over a period of 30 minutes. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts. The filtrate is then basified with a sodium hydroxide solution.

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 3-Chloro-5-fluoroaniline.

Workflow for the Synthesis of 3-Chloro-5-fluoroaniline

Caption: A generalized workflow for the synthesis of 3-Chloro-5-fluoroaniline.

Potential Biological Pathways

Hypothetical Metabolic Pathway of a Chloro-Fluoro Aniline

Caption: A hypothetical metabolic pathway for a chloro-fluoro aniline derivative.

References

Navigating the Chemical Landscape of Substituted Anilines: A Technical Overview

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis. It provides a detailed summary of the chemical identifiers for a specific substituted aniline, 3-Chloro-5-(4-fluorophenyl)aniline, and closely related isomers. Understanding the precise nomenclature and corresponding identifiers is critical for accurate sourcing, synthesis, and regulatory compliance in the development of novel therapeutics and functional materials.

Chemical Identifier Summary

The following table summarizes the key identifiers for prominent isomers and related compounds. This structured presentation allows for rapid comparison and verification of chemical entities.

| Identifier | 3-Chloro-4-fluoroaniline | 3-Chloro-5-fluoroaniline | 4-(3-Chloro-5-fluorophenyl)aniline |

| CAS Number | 367-21-5[1][2] | 4863-91-6[3][4] | 1345471-96-6[5] |

| IUPAC Name | 3-chloro-4-fluoroaniline[2] | 3-Chloro-5-fluorobenzenamine | 4-(3-Chloro-5-fluorophenyl)aniline |

| Chemical Formula | C₆H₅ClFN[2] | C₆H₅ClFN[3] | C₁₂H₉ClFN |

| Molecular Weight | 145.56 g/mol [1][2] | 145.56 g/mol [3] | 221.66 g/mol [5] |

| PubChem CID | 9708[2] | 2734838[3] | Not Available |

| Canonical SMILES | C1=CC(=C(C=C1N)Cl)F[2] | C1=CC(=C(C=C1F)N)Cl | Not Available |

Experimental Considerations

Detailed experimental protocols for the synthesis and handling of these compounds are often proprietary or published in peer-reviewed literature. Researchers should consult scientific databases and supplier documentation for specific methodologies. For instance, the synthesis of 3-chloro-4-fluoroaniline can be achieved through the hydrogenation of 3-chloro-4-fluoronitrobenzene.

Logical Relationships in Chemical Identification

The accurate identification of a chemical compound is paramount for scientific reproducibility and safety. The relationship between different identifiers is hierarchical and interconnected.

Caption: Interconnectivity of chemical identifiers and representations.

Experimental Workflow for Compound Verification

A typical workflow for verifying the identity and purity of a chemical sample involves multiple analytical techniques.

Caption: Standard workflow for analytical compound verification.

References

Solubility of 3-Chloro-5-(4-fluorophenyl)aniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the chemical compound 3-Chloro-5-(4-fluorophenyl)aniline in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound is publicly available at the time of this publication. This document, therefore, provides a detailed overview of the expected solubility characteristics based on structurally analogous compounds, namely chloroanilines and fluoroanilines. It includes a summary of available quantitative solubility data for these related molecules, outlines standard experimental protocols for solubility determination, and discusses the potential role of such halogenated anilines in the context of drug development. This guide aims to serve as a valuable resource for researchers by providing foundational knowledge and methodologies applicable to the study of this and similar compounds.

Introduction

This compound is a halogenated aromatic amine. The presence of chlorine and fluorine atoms, along with the aniline functional group, suggests its potential utility as a building block in medicinal chemistry and materials science. Halogenated anilines are frequently employed in the synthesis of pharmaceuticals and other bioactive molecules due to their unique electronic properties and ability to participate in various chemical reactions.[1] Understanding the solubility of such compounds in organic solvents is a critical parameter for their synthesis, purification, formulation, and application in drug discovery processes.[2]

Poor aqueous solubility is a common challenge in drug development, and therefore, solubility in a range of organic solvents is often a key consideration for reaction conditions, purification strategies like crystallization, and formulation development. While direct experimental data for this compound is not available, the solubility of structurally related compounds can provide valuable insights into its likely behavior.

Predicted Solubility Profile

Based on the general principles of solubility, where "like dissolves like," it is anticipated that this compound will exhibit low solubility in water and higher solubility in organic solvents. The presence of the non-polar phenyl rings and halogen substituents contributes to its hydrophobic character. Polar organic solvents, particularly those capable of hydrogen bonding with the amine group, are expected to be effective in dissolving this compound.

Solubility Data of Structurally Analogous Compounds

To provide a quantitative context, the following tables summarize the solubility of various chloroanilines and dichlorobenzenes in a range of common organic solvents. This data has been collated from various scientific sources and serves as a proxy for estimating the potential solubility of this compound.

Table 1: Solubility of Chloroanilines in Various Organic Solvents

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| 4-Chloroaniline | Ethanol | 20 | Freely Soluble[3] |

| 4-Chloroaniline | Acetone | 20 | Freely Soluble[3] |

| 4-Chloroaniline | Water | 20 | 0.3[3] |

| 2-Chloroaniline | Most Organic Solvents | Not Specified | Soluble[4] |

| 2-Chloro-5-nitroaniline | N-Methylpyrrolidone (NMP) | 25 | > Acetone[5] |

| 2-Chloro-5-nitroaniline | Acetone | 25 | > 2-Butanone[5] |

| 2-Chloro-5-nitroaniline | Ethanol | 25 | > n-Propanol[5] |

Table 2: Solubility of Dichlorobenzenes in Various Organic Solvents

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| 1,2-Dichlorobenzene | Ethanol | 25 | Readily Soluble[6] |

| 1,2-Dichlorobenzene | Acetone | 25 | Readily Soluble[6] |

| 1,2-Dichlorobenzene | Chloroform | 25 | Readily Soluble[6] |

| 1,2-Dichlorobenzene | Water | 25 | ~0.01[6] |

| 1,3-Dichlorobenzene | Ethanol | 25 | Good Solubility[7] |

| 1,3-Dichlorobenzene | Acetone | 25 | Good Solubility[7] |

| 1,3-Dichlorobenzene | Water | 25 | ~0.0018[7] |

| 1,4-Dichlorobenzene | Ethanol | Not Specified | Very Soluble[8] |

| 1,4-Dichlorobenzene | Acetone | Not Specified | Very Soluble[8] |

| 1,4-Dichlorobenzene | Water | Not Specified | Practically Insoluble[8] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experimental techniques used to determine the solubility of a solid compound in a liquid solvent.

Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, also known as the shake-flask method, is considered the gold standard for determining equilibrium solubility.[9]

Protocol:

-

Preparation: An excess amount of the solid compound (solute) is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: The container is agitated at a constant temperature using a mechanical shaker or magnetic stirrer for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Once equilibrium is achieved, the suspension is allowed to stand to allow the undissolved solid to sediment. The saturated supernatant is then carefully separated from the solid phase. This can be achieved by centrifugation followed by decantation, or by filtration through a syringe filter compatible with the solvent. Care must be taken to avoid any temperature changes during this step.

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common method due to its sensitivity and specificity.[9] A calibration curve is prepared using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental sample.

-

Calculation: The solubility is then expressed in appropriate units, such as mg/mL, g/L, or molarity.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, technique for determining solubility.[10][11]

Protocol:

-

Saturation: A saturated solution is prepared by adding an excess of the solute to the solvent and allowing it to equilibrate, as described in the isothermal saturation method.

-

Sampling: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).[10]

-

Solvent Evaporation: The solvent is removed by evaporation. This can be done at room temperature in a fume hood, or by gentle heating in an oven or on a hot plate, depending on the volatility and thermal stability of the solute and solvent.[12]

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in an oven at a suitable temperature to remove any residual solvent.[10][12] After cooling to room temperature in a desiccator, the container is weighed.

-

Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility is then calculated by dividing the mass of the solute by the initial volume or mass of the solvent used.[10]

Visualization of Workflows and Concepts

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a solid organic compound in a solvent using the isothermal saturation method followed by HPLC analysis.

Caption: Generalized workflow for solubility determination.

Conceptual Role in Drug Discovery

Substituted anilines like this compound are important scaffolds in drug discovery. The following diagram illustrates a conceptual pathway where such a compound could be utilized as a starting material for the synthesis of a potential drug candidate.

References

- 1. nbinno.com [nbinno.com]

- 2. biopartner.co.uk [biopartner.co.uk]

- 3. 4-Chloroaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 1,4-Dichlorobenzene | 106-46-7 [chemicalbook.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Data for 3-Chloro-5-(4-fluorophenyl)aniline: A Technical Overview

Comprehensive spectroscopic data (NMR, IR, MS) for the specific compound 3-Chloro-5-(4-fluorophenyl)aniline is not publicly available in the searched scientific literature and databases.

While extensive research has been conducted on related isomers such as 3-chloro-4-fluoroaniline and 3-chloro-5-fluoroaniline, detailed experimental data and protocols for this compound remain elusive. The structural distinction is critical; the requested compound possesses a significantly different and more complex molecular framework due to the presence of a 4-fluorophenyl substituent, which fundamentally alters its spectroscopic properties compared to simpler chloro-fluoro-anilines.

For the benefit of researchers, this guide presents available data for the closely related, yet distinct, compound 3-chloro-4-fluoroaniline , which has been a subject of metabolic and synthetic studies. It is imperative to note that this information should not be used as a direct substitute for the spectroscopic data of this compound.

Spectroscopic Data Summary for 3-Chloro-4-fluoroaniline

The following tables summarize the available spectroscopic data for 3-chloro-4-fluoroaniline.

Table 1: ¹H NMR Data for 3-Chloro-4-fluoroaniline

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data not available in a structured format in the search results. |

While ¹H NMR spectra for 3-chloro-4-fluoroaniline are mentioned in the literature, specific peak assignments and coupling constants were not detailed in the provided search snippets.

Table 2: Infrared (IR) Spectroscopy Data for 3-Chloro-4-fluoroaniline

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific IR absorption bands were not explicitly listed in the search results. |

Table 3: Mass Spectrometry (MS) Data for 3-Chloro-4-fluoroaniline

| m/z | Interpretation |

| Specific mass-to-charge ratio data from mass spectrometry was not found in the search results. |

Experimental Protocols for Spectroscopic Analysis of Related Anilines

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, general methodologies for the characterization of similar compounds are well-established. The following represents a typical workflow for such an analysis.

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a target organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Standard pulse sequences would be used to obtain one-dimensional spectra. Two-dimensional techniques like COSY and HSQC could be employed for more complex structural elucidation.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample could be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

-

Instrumentation: An FTIR spectrometer would be used to record the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum would be analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretches, C-H aromatic stretches, C-Cl, and C-F vibrations).

Mass Spectrometry (MS):

-

Ionization: An appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), would be used to generate gas-phase ions of the molecule.

-

Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Interpretation: The resulting mass spectrum would show the molecular ion peak, providing information about the molecular weight, and fragmentation patterns that can aid in structural confirmation.

commercial suppliers of 3-Chloro-5-(4-fluorophenyl)aniline

Introduction

3-Chloro-5-fluoroaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring both a chlorine and a fluorine atom meta to the amino group, imparts specific reactivity and properties that are leveraged in the synthesis of complex molecules. This compound is particularly valuable in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its applications span the creation of antiviral agents, anti-inflammatory drugs, herbicides, and pigments.[1][2]

Commercial Suppliers and Physical Properties

A variety of chemical suppliers offer 3-Chloro-5-fluoroaniline in differing quantities and purities. Below is a summary of key data from several commercial vendors.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| Sigma-Aldrich | Not specified | 4863-91-6 | C₆H₅ClFN | 145.56 | Solid | Not specified | Not specified | Not specified |

| TCI America | >97.0% (GC) | 4863-91-6 | C₆H₅ClFN | 145.56 | Liquid | Not specified | Not specified | Not specified |

| Ossila | >97% | 4863-91-6 | C₆H₅ClFN | 145.56 | Clear liquid | 226 at 760 mmHg | 1.45 | Not specified |

| Chem-Impex | ≥ 97% (GC) | 4863-91-6 | C₆H₅ClFN | 145.56 | Orange to amber to dark red clear liquid | 98 °C/19 mmHg | 1.33 | n20D 1.56 |

| Santa Cruz Biotechnology | Not specified | 4863-91-6 | C₆H₅ClFN | 145.56 | Not specified | Not specified | Not specified | Not specified |

Note: Physical properties may vary slightly between suppliers and batches. Please refer to the supplier's certificate of analysis for the most accurate data.

Key Synthetic Applications and Experimental Protocols

3-Chloro-5-fluoroaniline is a versatile precursor in a range of chemical transformations, including nucleophilic substitution, reductive amination, and palladium-catalyzed cross-coupling reactions.[2] One notable application is in the Skraup synthesis of quinolines, a key scaffold in many pharmaceutical agents.[2]

The following is a representative protocol for the synthesis of a tetrahydroquinoline derivative from 3-chloro-5-fluoroaniline, based on the principles of the Skraup reaction.[1][2]

Reaction: Synthesis of 6-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline.

Reagents and Materials:

-

3-Chloro-5-fluoroaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic acid)[1]

-

Ferrous sulfate (optional, to moderate the reaction)[1]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Standard workup and purification reagents (e.g., sodium bicarbonate solution, organic solvent for extraction, drying agent, silica gel for chromatography).

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling.

-

Addition of Reactants: To the cooled mixture, add 3-chloro-5-fluoroaniline. If the reaction is known to be vigorous, ferrous sulfate can be added as a moderator.[1]

-

Addition of Oxidizing Agent: Slowly add the oxidizing agent, such as nitrobenzene.

-

Heating: Heat the reaction mixture under reflux. The reaction temperature and time will depend on the specific substrate and scale. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired tetrahydroquinoline derivative.

Visualizations

References

potential applications of substituted anilines in medicinal chemistry

A Technical Guide to the Applications of Substituted Anilines in Drug Discovery and Development

For researchers, scientists, and drug development professionals, the search for novel pharmacophores with versatile synthetic accessibility and potent biological activity is a perpetual endeavor. Among the privileged structures in the medicinal chemist's toolbox, the substituted aniline moiety has consistently emerged as a critical component in a diverse array of therapeutic agents. Its unique electronic properties, ability to participate in key hydrogen bonding interactions, and synthetic tractability have cemented its role in the development of drugs targeting a wide range of diseases, from cancer to infectious diseases and pain management. This technical guide provides an in-depth exploration of the applications of substituted anilines in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Substituted Anilines in Oncology: Targeting Kinase-Driven Malignancies

The anilinoquinazoline and anilinoquinoline scaffolds are quintessential examples of the successful application of substituted anilines in oncology. These structures serve as the backbone for numerous tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of various cancers by targeting the dysregulated signaling pathways that drive tumor growth and proliferation.

Mechanism of Action: Inhibition of Tyrosine Kinase Signaling

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event is a critical step in signal transduction pathways that regulate cell growth, differentiation, and survival. In many cancers, mutations or overexpression of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), lead to constitutive activation of these pathways, resulting in uncontrolled cell proliferation.

Aniline-based TKIs typically function as ATP-competitive inhibitors. The aniline nitrogen and associated ring system form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream targets. This blockade of signal transduction ultimately leads to cell cycle arrest and apoptosis of cancer cells.

Quantitative Data: In Vitro Activity of Aniline-Based Kinase Inhibitors

The potency of substituted aniline derivatives as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro activities of several representative compounds against key oncogenic kinases.

| Compound Class | Specific Compound | Target Kinase(s) | IC50 (µM) | Reference |

| 4-Anilinoquinazoline | Compound 15a | EGFR | 0.13 | [1] |

| VEGFR-2 | 0.56 | [1] | ||

| Compound 15b | EGFR | 0.15 | [1] | |

| VEGFR-2 | 1.81 | [1] | ||

| 4-Anilinoquinoline | Compound 1 (Erlotinib analog) | EGFR (in-cell) | 0.27 | [2] |

| Compound 18 | UCH-1 (Chordoma cell line) | 0.33 | [2] | |

| UCH-2 (Chordoma cell line) | 0.31 | [2] | ||

| 6,7-Dimethoxy-4-anilinoquinoline | Compound 12n | c-Met | 0.030 | [3][4] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a substituted aniline compound against a target kinase.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR, c-Met)

-

Kinase substrate (e.g., a synthetic peptide)

-

Test compound (substituted aniline derivative) dissolved in DMSO

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

-

ATP solution

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.

-

Assay Plate Preparation: Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of a 96-well plate.

-

Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in the kinase assay buffer. Add 10 µL of this mix to each well.

-

Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Add 12.5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination and Signal Generation: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Detection: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Protocol: Synthesis of a 4-Anilino-6,7-dimethoxyquinoline Derivative

The following protocol describes the synthesis of a representative 4-anilino-6,7-dimethoxyquinoline, a common scaffold for kinase inhibitors.[3]

Objective: To synthesize a 6,7-dimethoxy-4-anilinoquinoline derivative via nucleophilic aromatic substitution.

Materials:

-

4-chloro-6,7-dimethoxyquinoline

-

Substituted aniline (e.g., 3-ethynylaniline)

-

Isopropanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and the desired substituted aniline (1.2 equivalents).

-

Solvent Addition: Add isopropanol to the flask to dissolve the reactants.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the isopropanol.

-

Purification: Purify the resulting solid residue by column chromatography on silica gel. Elute the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired 4-anilino-6,7-dimethoxyquinoline derivative.

-

Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Substituted Anilines as Antimicrobial Agents: The Legacy of Sulfonamides

Long before their application in oncology, substituted anilines played a pivotal role in the fight against infectious diseases. The discovery of sulfonamides, which are derivatives of sulfanilamide (a para-substituted aniline), marked the beginning of the era of modern antimicrobial chemotherapy.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a crucial step in the biosynthesis of folic acid. Folic acid is an essential nutrient for bacteria, as it is a precursor for the synthesis of nucleotides and certain amino acids. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS and block the synthesis of folic acid, thereby inhibiting bacterial growth and replication. Human cells are not affected by sulfonamides because they obtain folic acid from their diet and do not synthesize it.

Quantitative Data: In Vitro Antimicrobial Activity of Sulfonamide Derivatives

The in vitro efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table presents MIC values for some sulfonamide derivatives against common bacterial pathogens.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfadiazine | S. aureus | 250 | [5] |

| E. coli | 31.25 | [5] | |

| Sulfamethoxazole | S. aureus | >512 | [6] |

| E. coli | 125 | [5] | |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus (ATCC 29213) | 32 | |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus (ATCC 29213) | 64 | [7] |

| Compound 1b | S. aureus (clinical isolates) | 64-512 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following protocol outlines the broth microdilution method for determining the MIC of a sulfonamide derivative.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterial strain.

Materials:

-

Test compound (sulfonamide derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Bacterial Inoculum Preparation:

-

Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Compound Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the test compound at a starting concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).

-

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Determination:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

The results can also be read using a microplate reader by measuring the optical density at 600 nm.

-

Substituted Anilines in Pain Management: From NSAIDs to Novel Analgesics

The substituted aniline motif is also present in several well-known analgesic drugs. While some of these are non-steroidal anti-inflammatory drugs (NSAIDs), others exert their effects through different mechanisms, highlighting the versatility of this chemical scaffold.

Mechanism of Action: Diverse Pathways for Analgesia

The analgesic mechanisms of aniline-containing drugs are varied. For NSAIDs that incorporate an aniline or anilide structure, the primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.

Other aniline derivatives may act on different targets within the central and peripheral nervous systems to produce analgesia. For example, some compounds may modulate the activity of ion channels or receptors involved in nociceptive signaling.

Quantitative Data: Analgesic Potency of Aniline Derivatives

The analgesic potency of a compound is often expressed as its median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. The following table lists the ED50 values for several aniline-containing analgesics in a mouse model of pain.

| Compound | Analgesic Assay | ED50 (mg/kg) | Reference |

| Acetanilide | Acetic acid-induced writhing | ~12.6 | [8] |

| 4-Aminophenol | Acetic acid-induced writhing | ~20 | [8] |

| Mefenamic acid | Phenylquinone-induced writhing | 20.7 | [9] |

| Amitriptyline | Mouse writhing assay | 1.2 | |

| Imipramine | Mouse writhing assay | 2.3 |

Experimental Protocol: Hot Plate Test for Analgesia

The hot plate test is a common method for evaluating the efficacy of centrally acting analgesics.

Objective: To assess the analgesic effect of a test compound by measuring the latency of a thermal pain response.

Materials:

-

Hot plate apparatus with adjustable temperature control

-

Test animals (e.g., mice or rats)

-

Test compound (aniline derivative)

-

Vehicle control (e.g., saline or a suitable solvent)

-

Stopwatch

Procedure:

-

Acclimatization: Allow the animals to acclimatize to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency:

-

Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

-

Gently place each animal on the hot plate and start the stopwatch immediately.

-

Observe the animal for signs of nociception, such as licking a hind paw or jumping.

-

Stop the stopwatch as soon as a nociceptive response is observed and record the latency time.

-

To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any animal not responding within this time should be removed from the hot plate.

-

-

Compound Administration: Administer the test compound or vehicle to the animals via a suitable route (e.g., intraperitoneal or oral).

-

Post-Treatment Latency: At specific time intervals after compound administration (e.g., 30, 60, and 90 minutes), place each animal back on the hot plate and measure the response latency as described in step 2.

-

Data Analysis:

-

Calculate the mean response latency for each treatment group at each time point.

-

An increase in the response latency compared to the vehicle control group indicates an analgesic effect.

-

The data can be used to determine the dose-response relationship and calculate the ED50 of the test compound.

-

Conclusion

The substituted aniline scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a wide range of therapeutic agents. Its presence in blockbuster drugs for oncology, its historical significance in the development of antimicrobials, and its continued relevance in the search for novel analgesics underscore its importance in medicinal chemistry. The ability to readily modify the substitution pattern on the aniline ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the optimization of lead compounds into effective and safe medicines. As our understanding of disease biology deepens and new molecular targets are identified, it is certain that the versatile and privileged substituted aniline structure will continue to be a cornerstone of drug design for the foreseeable future.

References

- 1. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of human analgesic dosages of nonsteroidal anti-inflammatory drugs (NSAIDs) from analgesic ED50 values in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fluorinated Biaryl Compounds: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated biaryl compounds represent a cornerstone in modern medicinal chemistry, materials science, and agrochemicals. The strategic incorporation of fluorine atoms into the biaryl scaffold imparts unique physicochemical properties that can profoundly influence molecular conformation, lipophilicity, metabolic stability, and target-binding affinity.[1][2][3] This technical guide provides a comprehensive literature review of fluorinated biaryl compounds, focusing on their synthesis, key properties, and applications, with a particular emphasis on drug discovery and liquid crystal technology.

The introduction of fluorine can lead to enhanced binding to target proteins, improved membrane permeability, and increased metabolic stability by blocking sites susceptible to oxidative metabolism.[2][4][5] In the realm of materials science, fluorinated biaryls are integral components of liquid crystal displays, where their unique dielectric anisotropy and viscosity properties are highly valued.[6][7] This review will delve into the prevalent synthetic methodologies for accessing these valuable compounds, present quantitative data to compare different approaches, and provide detailed experimental protocols for key reactions. Furthermore, it will explore the signaling pathways and experimental workflows relevant to the study and application of fluorinated biaryl compounds.

Synthetic Methodologies for Fluorinated Biaryl Compounds

The construction of the biaryl bond in the presence of fluorine atoms can be achieved through various cross-coupling reactions. The most common and versatile methods include the Suzuki-Miyaura, Negishi, and Ullmann reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls, including those containing fluorine.[8] It typically involves the palladium-catalyzed reaction of an aryl halide or triflate with an arylboronic acid or its ester. The reaction tolerates a wide range of functional groups and often proceeds with high yields.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Fluorinated Biaryls

| Entry | Aryl Halide/Triflate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ | water:dioxane (1:3) | 105 | 8.5 | 82 | [8] |

| 2 | 1-bromo-3,4-difluorobenzene | 4-acetylphenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ | water:dioxane (1:3) | 105 | 8.5 | 75 | [8] |

| 3 | 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | >95 | [9][10] |

| 4 | 1-bromo-2-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O (95:5) | 110 | 48 | ~80 | [9][10] |

| 5 | 4-bromofluorosulfate | 4-methylphenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ | H₂O | 60 | 6 | 92 | [11] |

To a pressure tube are added the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), potassium phosphate (1.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.015 equiv).[8] A mixture of dioxane and water (3:1 v/v) is added, and the tube is sealed.[8] The reaction mixture is heated to 105 °C for 8.5 hours.[8] After cooling to room temperature, the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide or triflate, catalyzed by a nickel or palladium complex.[12] This method is particularly useful for the synthesis of sterically hindered biaryls and for couplings involving heteroaromatic compounds.[13][14]

Table 2: Negishi Coupling for the Synthesis of Fluorinated Biaryls

| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-bromoanisole | p-tolylzinc chloride | Pd(OAc)₂/L3 (0.1) | L3 (0.1) | THF | 75 | 0.33 | 92 | [13] |

| 2 | 1-iodo-2,3,5,6-tetrafluorobenzene | C₆F₅ZnCl | [PdCl₂(PhPEWO-F)] | - | THF | 80 | 1 | 95 | |

| 3 | 1-iodo-2,4,6-trifluorobenzene | C₆F₅ZnCl | [NiCl₂(PhPEWO-F)] | - | THF | 80 | 1 | 90 | |

| 4 | 4-bromo-2-fluorotoluene | 2-pyridylzinc bromide | Pd(acac)₂ (5) | - | THF | 65 | 12 | 85 | [15] |

In a glovebox, a reaction vial is charged with the palladium precatalyst and the ligand.[13] The vial is sealed, removed from the glovebox, and placed under an atmosphere of argon. Anhydrous THF is added, followed by the aryl halide. The organozinc reagent (typically as a solution in THF) is then added dropwise at room temperature. The reaction is stirred at the indicated temperature for the specified time. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.

Ullmann Reaction

The classical Ullmann reaction is the copper-catalyzed homocoupling of two aryl halides to form a symmetric biaryl.[16] While it often requires high temperatures, modern variations have been developed that proceed under milder conditions.[17][18]

Table 3: Ullmann Reaction for the Synthesis of Symmetric Fluorinated Biaryls

| Entry | Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-iodo-2-fluorobenzene | Cu (excess) | - | 200 | - | - | [16] |

| 2 | 1-iodo-2,3,4,5-tetrafluorobenzene | Cu (excess) | DMF | 150 | 6 | 85 | |

| 3 | 1-bromo-pentafluorobenzene | Ni(acac)₂ (2) | Diethyl ether | reflux | 3 | high |

A mixture of the aryl halide and activated copper bronze is heated, often without a solvent, at high temperatures (typically >200 °C) for several hours.[16] For more modern procedures, the aryl halide is dissolved in a high-boiling solvent such as dimethylformamide (DMF), and copper powder is added.[19] The mixture is heated to reflux under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization or chromatography.

Key Physicochemical Properties of Fluorinated Biaryl Compounds

The introduction of fluorine into a biaryl system significantly alters its electronic and steric properties, which in turn influences its bulk properties.

Impact on Drug Discovery

In medicinal chemistry, fluorination is a powerful strategy to enhance the drug-like properties of a molecule.[2][4]

-

Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage, thus increasing the half-life of a drug.[2]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[5][20]

-

Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which is a critical parameter for membrane permeability and overall pharmacokinetics.[2]

Table 4: Pharmacokinetic Parameters of Selected Fluorinated Drugs

| Drug | Class | Fluorine-Containing Moiety | Half-life (h) | Bioavailability (%) | Key Impact of Fluorination |

| Celecoxib | NSAID | Trifluoromethyl | 11.2 | ~22-40 | Enhanced COX-2 selectivity |

| Flurbiprofen | NSAID | Monofluorophenyl | 3-4 | >90 | Increased potency |

| Diflunisal | NSAID | Difluorophenyl | 8-12 | ~90 | Longer duration of action |

| Bicalutamide | Antiandrogen | Fluorophenyl, Trifluoromethyl | 139 | High | Improved metabolic stability and receptor binding |

Applications in Liquid Crystals

Fluorinated biaryl compounds are essential components in liquid crystal mixtures for display applications due to their favorable dielectric and optical properties.[6][7]

-

Dielectric Anisotropy (Δε): The position and number of fluorine atoms in the biaryl core significantly influence the dielectric anisotropy, which is crucial for the switching behavior of liquid crystals in an electric field.[1]

-

Viscosity: Fluorination can also affect the viscosity of the liquid crystal, which impacts the response time of the display.[21]

-

Mesophase Stability: The introduction of fluorine can alter the melting point and clearing point of the liquid crystal, thereby affecting the temperature range of the desired mesophase.[6]

Table 5: Physicochemical Properties of Selected Fluorinated Biaryl Liquid Crystals

| Compound Structure | Phase Transitions (°C) | Dielectric Anisotropy (Δε) at 20°C | Birefringence (Δn) at 589 nm, 20°C |

| 4-pentyl-4'-cyanobiphenyl (5CB) | Cr 22.5 N 35.3 I | +11.0 | 0.18 |

| 4-pentyl-2',3'-difluoro-4''-propyl-p-terphenyl | Cr 85 N 212 I | +5.2 | 0.23 |

| 4-propyl-2',3',5',6'-tetrafluoro-4''-pentyl-p-terphenyl | Cr 102 SmA 145 N 240 I | -3.5 | 0.20 |

Visualizing Key Processes

Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

High-Throughput Screening Workflow in Drug Discovery

The discovery of new drug candidates often involves high-throughput screening (HTS) of large compound libraries to identify molecules with desired biological activity.[22][23]

Caption: A generalized workflow for high-throughput screening in drug discovery.

Conclusion

Fluorinated biaryl compounds are of immense importance in both medicinal chemistry and materials science. The unique properties imparted by fluorine substitution have led to the development of numerous life-saving drugs and advanced materials. A deep understanding of the synthetic methodologies available for their preparation, coupled with a clear grasp of their structure-property relationships, is crucial for the continued advancement in these fields. The Suzuki-Miyaura, Negishi, and Ullmann reactions remain the workhorse methods for the synthesis of these compounds, with ongoing research focused on developing more efficient and sustainable catalytic systems. As our ability to precisely introduce fluorine into complex molecules improves, so too will our capacity to design and create novel fluorinated biaryl compounds with tailored properties for a wide range of applications.

References

- 1. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. recent-innovations-of-organo-fluorine-synthesis-and-pharmacokinetics - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. Mild and general conditions for negishi cross-coupling enabled by the use of palladacycle precatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Cross-Couplings of Alkyl Electrophiles under "Ligandless" Conditions: Negishi Reactions of Organozirconium Reagents [organic-chemistry.org]

- 16. Ullmann Reaction [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Chloro-5-(4-fluorophenyl)aniline

Disclaimer: As of the latest literature review, specific experimental data on the molecular structure and conformation of 3-Chloro-5-(4-fluorophenyl)aniline is not publicly available. This guide provides a comprehensive overview based on the known properties of its isomers and related compounds, alongside theoretical and generalized experimental protocols for its synthesis and characterization.

Molecular Structure

This compound is a biaryl amine derivative. Its structure consists of a 3-chloro-5-aminophenyl ring linked to a 4-fluorophenyl ring. The presence of halogen atoms (chlorine and fluorine) and an amino group on the phenyl rings is expected to influence its electronic properties, reactivity, and biological activity. The key structural features include:

-

Two Aromatic Rings: A substituted aniline ring and a substituted fluorobenzene ring.

-

Substituents on the Aniline Ring: A chlorine atom at position 3 and an amino group at position 1.

-

Substituent on the Phenyl Ring: A fluorine atom at position 4.

-

Rotatable Single Bond: The carbon-carbon single bond connecting the two aryl rings allows for conformational flexibility.

The conformation of the molecule, specifically the dihedral angle between the two phenyl rings, will be determined by the balance of steric hindrance between the ortho hydrogens and the electronic effects of the substituents.

Physicochemical Properties of Related Isomers

To provide context, the following tables summarize the available quantitative data for the closely related isomers: 3-Chloro-4-fluoroaniline and 3-Chloro-5-fluoroaniline.

Table 1: Physicochemical Properties of 3-Chloro-4-fluoroaniline

| Property | Value | Reference |

| CAS Number | 367-21-5 | [1][2] |

| Molecular Formula | C₆H₅ClFN | [1][2] |

| Molecular Weight | 145.56 g/mol | [1][2] |

| Melting Point | 42-44 °C | [3] |

| Boiling Point | 227-228 °C | [3] |

| Appearance | White to light brown crystals or powder | [4][5] |

Table 2: Spectroscopic and Crystallographic Data for 3-Chloro-4-fluoroaniline

| Data Type | Description | Reference |

| ¹H NMR | Spectra available in chemical databases. | [6][7] |

| IR Spectra | Available in various forms (FTIR, ATR-IR, Vapor Phase). | [7] |

| Mass Spectrum | Available in NIST Mass Spectrometry Data Center. | [7] |

| Crystal Structure | Orthorhombic, Space group P b c a. Cell constants: a=14.608 Å, b=15.757 Å, c=5.303 Å. | [7] |

Table 3: Physicochemical Properties of 3-Chloro-5-fluoroaniline

| Property | Value | Reference |

| CAS Number | 4863-91-6 | [8][9] |

| Molecular Formula | C₆H₅ClFN | [8][9] |

| Molecular Weight | 145.56 g/mol | [8][9] |

| Appearance | Solid | [9] |

Proposed Experimental Protocols

The following are detailed, theoretical methodologies for the synthesis and characterization of this compound.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[10][11][12]

Experimental Protocol:

-

Reactant Preparation: To an oven-dried Schlenk flask, add 3-chloro-5-bromoaniline (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1 ratio), followed by the addition of a base, typically an aqueous solution of 2M sodium carbonate (3 equivalents).

-

Reaction Execution: Purge the flask with an inert gas (argon or nitrogen) and heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide.[1][13]

Experimental Protocol:

-

Reactant Preparation: In a glovebox, combine 1-bromo-3-chloro-5-fluorobenzene (1 equivalent), aniline (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), and a suitable phosphine ligand (e.g., XPhos, 0.04 equivalents).

-

Base and Solvent Addition: Add a strong base, such as sodium tert-butoxide (1.4 equivalents), and a dry, degassed solvent like toluene or dioxane.

-

Reaction Execution: Seal the reaction vessel and heat it to the appropriate temperature (typically 80-110 °C) with stirring.

-

Reaction Monitoring: Monitor the reaction's progress using TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel to obtain this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. ¹⁹F NMR would also be crucial for confirming the presence and environment of the fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic stretching (around 1400-1600 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and C-F stretching (around 1000-1400 cm⁻¹) would be expected.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be used to confirm the molecular formula by determining the exact mass of the molecular ion. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom.

X-ray Crystallography: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a solvent from a concentrated solution of the purified compound.[14] The crystal structure determination would provide definitive information on the bond lengths, bond angles, and the dihedral angle between the two phenyl rings, offering precise insight into the molecule's solid-state conformation.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel compound such as this compound.

Caption: A logical workflow for the synthesis and characterization of a novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. 3-Chloro-4-fluoroaniline | 367-21-5 [chemicalbook.com]

- 4. 3-Chloro-4-fluoroaniline, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3-Chloro 4-fluoro aniline, 98% 367-21-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Chloro-5-fluoroaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Chloro-5-(4-fluorophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of potential pharmaceutical intermediates starting from 3-Chloro-5-(4-fluorophenyl)aniline. This starting material, possessing a unique substitution pattern with halogen and biaryl moieties, serves as a versatile scaffold for the generation of diverse molecular architectures of medicinal interest. The following protocols are representative examples of how this aniline derivative can be utilized to construct key heterocyclic cores, such as quinolines and benzimidazoles, which are prevalent in numerous approved drugs.

Introduction

This compound is a substituted aniline that holds significant potential as a building block in pharmaceutical and agrochemical research. The presence of chloro and fluoro groups can enhance the metabolic stability and binding affinity of target molecules. The aniline functional group provides a reactive handle for a variety of chemical transformations, including C-N bond formation and cyclization reactions, enabling the construction of complex heterocyclic systems. This document outlines detailed experimental procedures for the synthesis of a quinoline and a benzimidazole derivative, which are common scaffolds in drug discovery.

Synthesis of a Quinolone Intermediate

The Conrad-Limpach reaction is a classic method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters. This protocol adapts this methodology for this compound.

Experimental Protocol: Synthesis of 6-Chloro-8-(4-fluorophenyl)-4-hydroxyquinoline

Materials:

-

This compound

-

Ethyl acetoacetate

-

Dowtherm A (or diphenyl ether)

-

Ethanol

-

Concentrated Sulfuric Acid

-

Sodium hydroxide solution (10% w/v)

-

Hydrochloric acid (1 M)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filter paper and funnel

-

Round-bottom flasks

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and graduated cylinders

Procedure:

-

Step 1: Formation of the β-anilinoacrylate:

-

In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 0.045 mol) in ethanol (50 mL).

-

Add ethyl acetoacetate (5.85 g, 0.045 mol) and a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Stir the mixture at room temperature for 2 hours.

-

Remove the ethanol under reduced pressure to obtain the crude ethyl 3-(3-chloro-5-(4-fluorophenyl)anilino)but-2-enoate.

-

-

Step 2: Cyclization to the 4-hydroxyquinoline:

-

To the crude product from Step 1, add Dowtherm A (100 mL).

-

Heat the mixture to 250 °C with stirring for 30 minutes in a fume hood.

-

Cool the reaction mixture to below 100 °C and carefully pour it into hexane (200 mL) to precipitate the product.

-

Filter the solid, wash with hexane, and then with a small amount of cold ethanol.

-

-

Step 3: Purification:

-

Suspend the crude solid in a 10% aqueous sodium hydroxide solution (100 mL) and stir for 30 minutes.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with 1 M hydrochloric acid until the pH is approximately 2-3 to precipitate the 6-Chloro-8-(4-fluorophenyl)-4-hydroxyquinoline.

-

Filter the precipitate, wash with water until the washings are neutral, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

-

Data Presentation

| Starting Material | Reagent | Product | Form | Yield (%) | Purity (%) |

| This compound | Ethyl acetoacetate | 6-Chloro-8-(4-fluorophenyl)-4-hydroxyquinoline | Off-white solid | 65-75 | >95 |

Note: Yields and purity are estimated based on typical Conrad-Limpach reactions and may vary depending on experimental conditions.

Synthetic Workflow

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 3-Chloro-5-(4-fluorophenyl)aniline is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the generation of novel compounds with potential therapeutic applications.

These application notes provide a generalized protocol for the Suzuki coupling reaction of this compound with various arylboronic acids. The protocol is based on established methodologies for structurally similar haloanilines, as specific literature for the target molecule is limited.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-